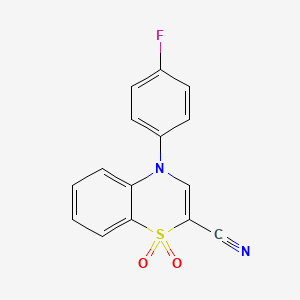

4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a heterocyclic compound . It is derived from the thiophene nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone under nitrogen atmosphere . More research is being done to identify novel heterocyclic compounds with potential bioactivities .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The compound also contains a fluorophenyl group .Chemical Reactions Analysis

The compound has shown inhibitory activity against the production of prostaglandin E2 and the activity of COX-2 . The prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including the compound , have piqued the interest of medicinal chemists. Researchers explore their potential as biologically active compounds. The compound’s structure can serve as a scaffold for designing novel drugs with diverse biological effects. For instance, molecules containing the thiophene ring system exhibit properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Fluorescence Quenching Studies

Researchers have investigated the fluorescence properties of related compounds. For example, 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (L) has been used in fluorescence quenching studies, particularly in the presence of uranium dioxide ions (UO~2~2+) .

Anti-Inflammatory Activity

Specific derivatives of this compound have demonstrated promising anti-inflammatory activity. For instance, the difluorinated derivative significantly inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation .

Mechanism of Action

Future Directions

Continuous efforts are being made by researchers to identify novel heterocyclic compounds with potential bioactivities . This includes the development of diverse bioactive heterocycles for hitting a wide range of biological targets . The future research directions could include the synthesis of novel analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIUFEOOLMPOLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)

![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2391979.png)

![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)

![2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2391984.png)

![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)